molecular formula C15H25N3O2 B8566278 tert-butyl 4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate

tert-butyl 4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate

Cat. No.: B8566278
M. Wt: 279.38 g/mol
InChI Key: JSQCZMXHWSXUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate is a synthetic organic compound that features a pyrazole ring substituted with an ethyl group and a piperidine ring protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring is typically synthesized from 4-piperidone, which can be protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base.

    Coupling of the Pyrazole and Piperidine Rings: The final step involves coupling the pyrazole and piperidine rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-butyl 4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected piperidine ring may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-piperidone: A precursor in the synthesis of various piperidine derivatives.

    tert-Butyl 4-oxo-1-piperidinecarboxylate: Another Boc-protected piperidine compound used in organic synthesis.

    N-Boc-4-piperidone: Used as a building block in the synthesis of selective ligands.

Uniqueness

tert-butyl 4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate is unique due to its combination of a pyrazole ring and a Boc-protected piperidine ring, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

tert-butyl 4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H25N3O2/c1-5-13-12(10-16-17-13)11-6-8-18(9-7-11)14(19)20-15(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17)

InChI Key

JSQCZMXHWSXUML-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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